Cas no 832-58-6 (2',4',6'-Trimethoxyacetophenone)
2',4',6'-Trimethoxyacetophenone Chemical and Physical Properties
Names and Identifiers
-
- 2,4,6-Trimethoxyacetophenone
- 2',4',6'-Trimethoxyacetophenone
- 1-(2,4,6-trimethoxyphenyl)ethanone
- 1-acetyl-2,4,6-trimethoxybenzene
- 2',4',6'-trimethoxyphenylacetophenone
- 2-acetyl-1,3,5-trimethoxybenzene
- O-Methylxanthoxylin
- phloracetophenone trimethyl ether
- phloroacetophenone trimethylether
- [ "" ]
- 1-(2,4,6-Trimethoxyphenyl)ethanone (ACI)
- Acetophenone, 2′,4′,6′-trimethoxy- (6CI, 7CI, 8CI)
- 1-(2,4,6-Trimethoxyphenyl)ethan-1-one
- 2,4,6-Trimethoxyphenyl methyl ketone
- 2′,4′,6′-Trimethoxyacetophenone
- 4-Acetyl-1,3,5-trimethoxybenzene
- CS-0017325
- Cambridge id 5135317
- MFCD00017238
- 832-58-6
- DTXSID10232214
- 2',4',6'-Trimethoxyacetophenone, 97%
- CHEMBL4462275
- 1-(2,4,6-Trimethoxyphenyl)ethanone #
- AKOS015851698
- SR-01000196551-1
- D70100
- A840543
- Ethanone, 1-(2,4,6-trimethoxyphenyl)-
- FT-0609886
- 2 inverted exclamation marka,4 inverted exclamation marka,6 inverted exclamation marka-Trimethoxyacetophenone
- SR-01000196551
- Q63409322
- SCHEMBL2029772
- BS-17565
- 1-(2,4,6-Trimethoxy-phenyl)-ethanone
- ALBB-031659
- DB-056702
- 2,4,6-TRIMETHOXY ACETOPHENONE
-
- MDL: MFCD00017238
- Inchi: 1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3
- InChI Key: KPZWHZSIXZXDMW-UHFFFAOYSA-N
- SMILES: O=C(C)C1C(OC)=CC(OC)=CC=1OC
- BRN: 519324
Computed Properties
- Exact Mass: 210.08900
- Monoisotopic Mass: 210.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.5
- Topological Polar Surface Area: 44.8A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.089
- Melting Point: 98-102 °C (lit.)
- Boiling Point: 343°C at 760 mmHg
- Flash Point: 152°C
- Refractive Index: 1.495
- Solubility: Soluble in chloroform.
- PSA: 44.76000
- LogP: 1.91500
- Solubility: Not determined
2',4',6'-Trimethoxyacetophenone Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- Risk Phrases:R36
2',4',6'-Trimethoxyacetophenone Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2',4',6'-Trimethoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 630594-5G |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 5g |
¥700.39 | 2023-12-02 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T838576-5g |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 98% | 5g |
910.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70490-1g |
1-(2,4,6-trimethoxyphenyl)ethanone |
832-58-6 | ≥97% | 1g |
¥194.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T70491-5mg |
1-(2,4,6-trimethoxyphenyl)ethanone |
832-58-6 | ,HPLC≥98% | 5mg |
¥948.0 | 2023-09-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX956-250mg |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 98% | 250mg |
101CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HX956-1g |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 98% | 1g |
216.0CNY | 2021-07-10 | |
| eNovation Chemicals LLC | D769200-25g |
2,4,6-Trimethoxyacetophenone |
832-58-6 | 98% | 25g |
$240 | 2024-06-07 | |
| TRC | T895793-250mg |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 250mg |
$64.00 | 2023-05-17 | ||
| TRC | T895793-500mg |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 500mg |
$87.00 | 2023-05-17 | ||
| Apollo Scientific | OR1124-1g |
2',4',6'-Trimethoxyacetophenone |
832-58-6 | 98% | 1g |
£46.00 | 2023-09-02 |
2',4',6'-Trimethoxyacetophenone Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
2.1 Reagents: Zinc chloride , Hydrochloric acid Solvents: Diethyl ether ; 3 d, 0 - 5 °C
2.2 Reagents: Water Solvents: Water ; 5 °C → 60 °C; 2 h, 60 °C
Production Method 8
2.1 Reagents: Aluminum chloride Solvents: Dichloromethane
2.2 -
Production Method 9
1.2 1 h, reflux; reflux → 0 °C
1.3 Solvents: Methanol ; 0 °C
2.1 Catalysts: 9,10-Dimethylanthracene Solvents: Acetonitrile ; 15 - 20 h
Production Method 10
2.1 Reagents: Aluminum chloride
Production Method 11
Production Method 12
1.2 30 min, heated
Production Method 13
Production Method 14
Production Method 15
Production Method 16
Production Method 17
Production Method 18
Production Method 19
Production Method 20
1.2 Reagents: Tosyl chloride ; 0 °C → rt; 1 h, rt; rt → -30 °C
1.3 Solvents: Diethyl ether ; -30 °C; 30 min, -30 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; -30 °C → rt
Production Method 21
Production Method 22
1.2 Reagents: Sodium acetate Solvents: Water ; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 h, rt
Production Method 23
1.2 Solvents: Water ; reflux
1.3 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: Sodium hydroxide Solvents: Acetone ; 24 h, reflux
Production Method 24
2.1 Catalysts: Indium triflate ; 1 min, 110 - 120 °C
Production Method 25
2.1 Reagents: Aluminum chloride Solvents: 1,2-Dichloroethane
2.2 Solvents: 1,2-Dichloroethane
2.3 Reagents: Water
Production Method 26
2',4',6'-Trimethoxyacetophenone Raw materials
- O-Acetylsalicyloyl Chloride
- Xanthoxylin
- 3(2H)-Thiophenone, 4-(acetyloxy)-2,5-diphenyl-, 1,1-dioxide
- 1,3,5-Trimethoxybenzene
- 2',4',6'-Trihydroxyacetophenone; 2',4'-Di-Me ether, 6'-O-β-D-glucopyranoside
- Phloracetophenone
- 2,4,6-Trimethoxybenzoic acid
- 1,3,5-Tribromobenzene
- 4,6-Diphenylthieno3,4-D-1,3-dioxol-2-one 5,5-dioxide
- Ethaneselenoic acid, Se-phenyl ester
2',4',6'-Trimethoxyacetophenone Preparation Products
2',4',6'-Trimethoxyacetophenone Suppliers
2',4',6'-Trimethoxyacetophenone Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 2',4',6'-Trimethoxyacetophenone
2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6): An Overview of Its Properties, Applications, and Recent Research
2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, also known as 3-(3,5-dimethoxyphenyl)-1-propanone, is characterized by its unique structure, which includes a benzene ring substituted with three methoxy groups and an acetophenone moiety. The combination of these functional groups imparts 2',4',6'-Trimethoxyacetophenone with a range of interesting chemical and physical properties, making it a valuable intermediate in various synthetic pathways.
The molecular formula of 2',4',6'-Trimethoxyacetophenone is C10H12O4, and its molecular weight is 196.20 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is reported to be around 78-80°C, and it has a boiling point of approximately 290°C at atmospheric pressure.
In the realm of organic synthesis, 2',4',6'-Trimethoxyacetophenone serves as a valuable starting material for the preparation of a wide array of complex molecules. Its reactivity stems from the presence of the ketone functional group, which can undergo various nucleophilic addition reactions, such as Michael additions and Knoevenagel condensations. Additionally, the methoxy groups on the benzene ring can be selectively deprotected or modified to introduce new functionalities or enhance the reactivity of the molecule.
One of the key applications of 2',4',6'-Trimethoxyacetophenone is in the synthesis of bioactive compounds. Recent research has highlighted its potential as an intermediate in the development of pharmaceuticals and agrochemicals. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that derivatives of 2',4',6'-Trimethoxyacetophenone exhibit potent antitumor activity against various cancer cell lines. The researchers synthesized a series of substituted analogs and evaluated their cytotoxic effects using in vitro assays. The results showed that certain derivatives displayed selective toxicity towards cancer cells while sparing normal cells, suggesting their potential as lead compounds for further drug development.
Beyond its use in medicinal chemistry, 2',4',6'-Trimethoxyacetophenone has also found applications in materials science. Its ability to form stable complexes with metal ions makes it a useful ligand in coordination chemistry. A recent study published in Inorganic Chemistry explored the coordination behavior of 2',4',6'-Trimethoxyacetophenone with transition metals such as copper and zinc. The researchers synthesized several metal complexes and characterized them using X-ray crystallography and spectroscopic techniques. The results revealed that these complexes exhibit interesting electronic and magnetic properties, making them promising candidates for use in catalysis and materials science applications.
In addition to its synthetic utility, 2',4',6'-Trimethoxyacetophenone has been investigated for its potential biological activities. A study published in the Journal of Natural Products in 2020 reported that natural products containing this compound exhibit significant antioxidant properties. The researchers isolated 2',4',6'-Trimethoxyacetophenone from a plant extract and evaluated its ability to scavenge free radicals using various assays. The results showed that it possesses strong antioxidant activity, which could be beneficial for developing new natural health products or functional foods.
The safety profile of 2',4',6'-Trimethoxyacetophenone has also been studied extensively. Toxicological assessments have shown that it is generally well-tolerated at low concentrations and does not exhibit significant toxicity towards mammalian cells. However, as with any chemical compound, proper handling and storage precautions should be observed to ensure safe use.
In conclusion, 2',4',6'-Trimethoxyacetophenone (CAS No. 832-58-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and natural product research. Its unique structure and versatile reactivity make it an invaluable tool for chemists working in these fields. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in modern chemistry.
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